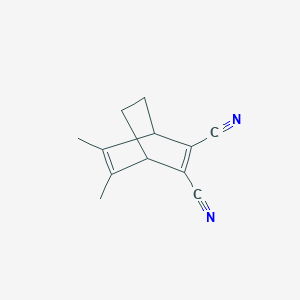

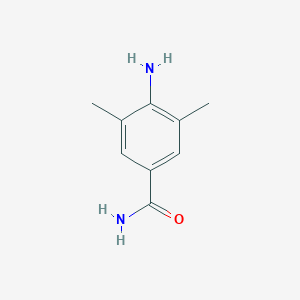

Bicyclo(2.2.2)octa-2,5-diene-2,3-dicarbonitrile, 5,6-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicyclo(2.2.2)octa-2,5-diene-2,3-dicarbonitrile, 5,6-dimethyl-, also known as Dicyclocarbodiimide (DCC), is a widely used reagent in organic synthesis. It is a white crystalline solid with a molecular weight of 162.23 g/mol and a melting point of 34-36°C. DCC is used as a coupling agent in peptide synthesis, and as a condensing agent in the synthesis of esters, amides, and other organic compounds.

Mecanismo De Acción

DCC works by activating carboxylic acid groups, which then react with amino groups to form peptide bonds. This reaction is known as the N-acylation reaction. DCC is also used as a condensing agent in the synthesis of esters and amides.

Efectos Bioquímicos Y Fisiológicos

DCC does not have any known biochemical or physiological effects. It is used only as a reagent in organic synthesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using DCC as a coupling agent is that it is highly efficient and selective. It forms peptide bonds between amino acids with high yield and purity. However, DCC is highly toxic and can cause skin irritation and respiratory problems. It should be handled with care and disposed of properly.

Direcciones Futuras

There are several future directions for the use of DCC in scientific research. One area of interest is the use of DCC in the synthesis of peptide-based drugs. Peptide-based drugs have several advantages over traditional small molecule drugs, including higher specificity and lower toxicity. Another area of interest is the development of new coupling agents that are less toxic and more efficient than DCC. Researchers are also exploring the use of DCC in the synthesis of other organic compounds, such as carbohydrates and nucleotides.

Métodos De Síntesis

DCC is synthesized by the reaction of cyanogen bromide and 2,3-dimethylbutadiene. The reaction is carried out in anhydrous conditions, and the product is purified by recrystallization.

Aplicaciones Científicas De Investigación

DCC is widely used in scientific research as a coupling agent in peptide synthesis. It is used to form peptide bonds between amino acids, which are the building blocks of proteins. DCC is also used in the synthesis of esters, amides, and other organic compounds.

Propiedades

Número CAS |

109364-69-4 |

|---|---|

Nombre del producto |

Bicyclo(2.2.2)octa-2,5-diene-2,3-dicarbonitrile, 5,6-dimethyl- |

Fórmula molecular |

C12H12N2 |

Peso molecular |

184.24 g/mol |

Nombre IUPAC |

5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile |

InChI |

InChI=1S/C12H12N2/c1-7-8(2)10-4-3-9(7)11(5-13)12(10)6-14/h9-10H,3-4H2,1-2H3 |

Clave InChI |

VULNZCUIMNOQQZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C2CCC1C(=C2C#N)C#N)C |

SMILES canónico |

CC1=C(C2CCC1C(=C2C#N)C#N)C |

Sinónimos |

5,6-dimethylbicyclo[2.2.2]octa-2,5-diene-2,3-dicarbonitrile |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)

![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)

![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)